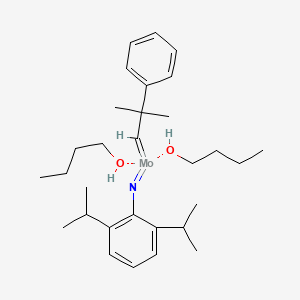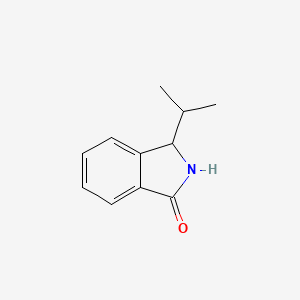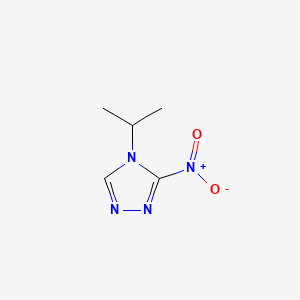
Fub-PB-22
概要
説明
FUB-PB-22は、キノリン-8-イル 1-[(4-フルオロフェニル)メチル]-1H-インドール-3-カルボン酸としても知られており、インドール系合成カンナビノイドです。これは、カンナビノイド受容体1型(CB1)およびカンナビノイド受容体2型(CB2)の強力なアゴニストです。この化合物は、デザイナードラッグとしてオンラインで販売されており、法執行機関によって押収されたサンプルで見つかっています .
科学的研究の応用
FUB-PB-22 has been used in various scientific research applications, including:
Chemistry: It is used as a reference standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).
Biology: It is used to study the effects of synthetic cannabinoids on the endocannabinoid system.
Medicine: It is used in pharmacological studies to investigate the potential therapeutic effects of synthetic cannabinoids.
Industry: It is used in the development of new synthetic cannabinoids for various applications.
作用機序
FUB-PB-22は、カンナビノイド受容体1型(CB1)およびカンナビノイド受容体2型(CB2)に結合することで効果を発揮します。これは、CB1では0.386 nM、CB2では0.478 nMの結合親和性を持つ完全アゴニストとして作用します。この結合は受容体を活性化し、さまざまな生理学的および薬理学的効果をもたらします .
Safety and Hazards
FUB-PB-22 is a controlled substance in several countries including Germany, Japan, China, and Sweden . It has been associated with severe toxicity, including agitation, aggression, reduced consciousness, acidosis, hallucinations, paranoid features, tachycardia, hypertension, raised creatine kinase, and seizures .
将来の方向性
The emergence of novel psychoactive substances (NPS), particularly synthetic cannabinoid receptor agonists (SCRAs), has involved hundreds of potentially harmful chemicals in a highly dynamic international market challenging users’, clinicians’, and regulators’ understanding of what circulating substances are causing harm . The future direction in this field would likely involve the development of more sophisticated detection and analysis methods to keep up with the rapidly changing landscape of synthetic cannabinoids.
準備方法
FUB-PB-22の合成には、キノリン-8-イルクロリドと1-[(4-フルオロフェニル)メチル]-1H-インドール-3-カルボン酸を塩基の存在下で反応させることが含まれます。反応条件には、通常、ジメチルホルムアミド(DMF)などの溶媒と炭酸カリウム(K2CO3)などの塩基の使用が含まれます。反応は、エステル結合の形成を促進するために、高温で行われます .
化学反応の分析
FUB-PB-22は、以下を含むさまざまな化学反応を受けます。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの酸化剤が含まれます。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が含まれます。
置換: この反応は、1つの原子または原子のグループを別の原子または原子のグループと置き換えることを伴います。一般的な試薬には、塩素(Cl2)や臭素(Br2)などのハロゲンが含まれます。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
This compoundは、以下を含むさまざまな科学研究への応用で使用されてきました。
化学: ガスクロマトグラフィー質量分析法(GC-MS)や高速液体クロマトグラフィー(HPLC)などの分析方法の参照標準として使用されます。
生物学: 合成カンナビノイドがエンドカンナビノイド系に与える影響を研究するために使用されます。
医学: 合成カンナビノイドの潜在的な治療効果を調べるための薬理学的研究に使用されます。
類似化合物との比較
FUB-PB-22は、以下のような他の合成カンナビノイドと類似しています。
BB-22: 1-[(シクロヘキシルメチル)-1H-インドール-3-カルボン酸エステル]
5F-AMB: メチル (2S)-2-{[1-(5-フルオロペンチル)-1H-インダゾール-3-イル]ホルマミド}-3-メチルブタノエート
NM2201: ナフタレン-1-イル 1-(5-フルオロペンチル)-1H-インドール-3-カルボン酸エステル
MAB-CHMINACA: N-[(2S)-1-アミノ-3,3-ジメチル-1-オキソブタン-2-イル]-1-(シクロヘキシルメチル)インダゾール-3-カルボキサミド
This compoundは、キノリン-8-イルエステル部分を含む独自の化学構造のため、ユニークです。この構造は、カンナビノイド受容体に対する高い結合親和性と効力を発揮することに貢献しています .
特性
IUPAC Name |
quinolin-8-yl 1-[(4-fluorophenyl)methyl]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN2O2/c26-19-12-10-17(11-13-19)15-28-16-21(20-7-1-2-8-22(20)28)25(29)30-23-9-3-5-18-6-4-14-27-24(18)23/h1-14,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHVURVXAOMRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)OC4=CC=CC5=C4N=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016909 | |
| Record name | 8-Quinolinyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1800098-36-5 | |
| Record name | 8-Quinolinyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1800098-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FUB-PB-22 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800098365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Quinolinyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUB-PB-22 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS46154N3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the primary metabolic pathways of FUB-PB-22 in humans, and what are the key metabolites identified in urine?
A1: Research indicates that this compound is rapidly metabolized in the human body, primarily through ester hydrolysis followed by hydroxylation and/or glucuronidation. [] The most abundant urinary metabolites identified are hydroxylated fluorobenzylindole-3-carboxylic acid (M6) and fluorobenzylindole-3-carboxylic acid (M7, FBI-COOH). [] Notably, M7 is also a common metabolite of FDU-PB-22, a closely related SCRA. [] These metabolites are crucial for analytical detection and confirmation of this compound intake.
Q2: Has the metabolism of this compound been studied in preclinical models, and if so, what insights have been gained?
A4: Research using human liver microsomes and hepatocytes has provided valuable insights into the metabolic stability and pathways of this compound. [] These in vitro models offer a controlled environment to study metabolic processes, allowing researchers to identify key metabolites and estimate the compound's half-life. [] Such preclinical data are essential for guiding further research and developing analytical methods for detecting this compound use.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-decyl-2-{[(4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]methyl}dodecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside](/img/structure/B591197.png)





